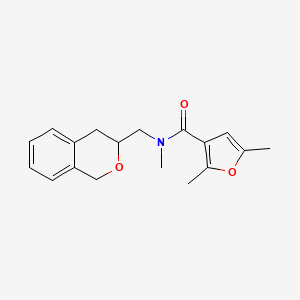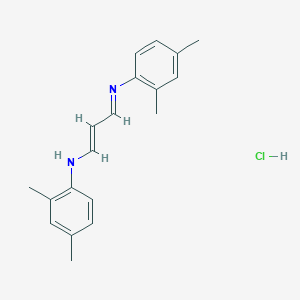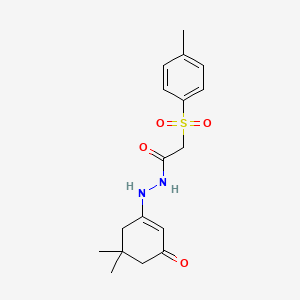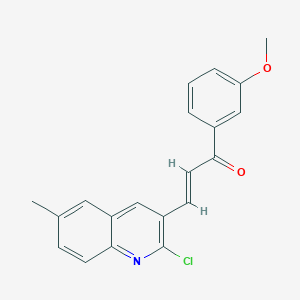
N-(isochroman-3-ylmethyl)-N,2,5-trimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(isochroman-3-ylmethyl)-N,2,5-trimethylfuran-3-carboxamide” is a chemical compound that appears to contain an isochroman moiety and a furan moiety . Isochroman is a bicyclic compound (a compound containing two fused rings) consisting of a benzene ring fused to a tetrahydrofuran ring . Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isochroman and furan rings, as well as the carboxamide functional group . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isochroman, furan, and carboxamide groups . These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the isochroman, furan, and carboxamide groups could impact its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Improved Antifouling Properties of Polyamide Nanofiltration Membranes
The scientific research applications of chemicals similar to N-(isochroman-3-ylmethyl)-N,2,5-trimethylfuran-3-carboxamide often relate to their functional groups and structural motifs. One study explored the antifouling properties of polyamide nanofiltration membranes by modifying the density of surface carboxyl groups. The research found that by reducing the carboxyl group density, the membranes exhibited improved antifouling properties, demonstrating a lower flux decline and higher cleaning efficiency when tested with alginate as a hydrophilic organic foulant. This suggests that such chemical modifications can enhance the performance of filtration membranes in water treatment processes (Mo et al., 2012).
Synthesis and Reactivity of Chroman Derivatives
Another relevant area of research involves the synthesis and reactivity of chroman derivatives, which share structural similarities with the compound . A study detailed the synthesis of 3-aminomethylidenechroman-2-carboxamides through a one-pot, three-component reaction. This research not only expanded the synthetic methodologies for chroman derivatives but also provided insights into their potential applications in developing new chemical entities with possible pharmacological activities (Ghosh et al., 2016).
Carboxamide-based Heterosynthon in Crystal Engineering
In crystal engineering, the study of carboxamide-based heterosynthons is significant. Research demonstrated the assembly of isonicotinamide N-oxide in a triple helix architecture using a novel carboxamide-pyridine N-oxide synthon. This work highlights the importance of such synthons in the design and synthesis of pharmaceutical cocrystals, potentially improving the solubility and bioavailability of drugs (Reddy et al., 2006).
Isoimide Intermediates in Cavitand Reactions
The study of reactions within a cavitand revealed the unique stabilization and observation of labile O-acyl isoimide intermediates, a rare occurrence outside of highly controlled environments. This research provides valuable insights into the stabilization mechanisms of reactive intermediates, which could be applicable in various synthetic and analytical chemistry applications (Restorp & Rebek, 2008).
Mecanismo De Acción
Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action.
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,2,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-8-17(13(2)22-12)18(20)19(3)10-16-9-14-6-4-5-7-15(14)11-21-16/h4-8,16H,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEAXPIVQKPIME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-N,2,5-trimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2396984.png)
![2-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2396985.png)
![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2396987.png)

![4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B2396992.png)


![3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide](/img/structure/B2396997.png)
![1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2396998.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2396999.png)
![2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2397000.png)


